molecular formula C15H21NO3 B4753872 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine

4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine

Cat. No. B4753872
M. Wt: 263.33 g/mol
InChI Key: FIHODQHRBJDLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine, also known as DMPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in tumor growth. 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. In addition, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine is its ease of synthesis and purification, which makes it a useful building block for the synthesis of various compounds. In addition, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit good stability under various conditions, which makes it suitable for use in a range of experimental settings. However, one of the limitations of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

For the study of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine include the development of more potent and selective HDAC inhibitors, the exploration of the use of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine as a building block for the synthesis of novel materials, and further studies to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases.

Scientific Research Applications

4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit anti-tumor activity and has been explored as a potential drug candidate for the treatment of cancer. In materials science, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been used as a building block for the synthesis of novel materials with interesting properties such as luminescence and conductivity. In organic synthesis, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been used as a chiral auxiliary for the enantioselective synthesis of various compounds.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-4-5-14(12(2)10-11)19-13(3)15(17)16-6-8-18-9-7-16/h4-5,10,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHODQHRBJDLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)-1-(morpholin-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.